

Poly-ICLC: A Technical Guide to Structure, Composition, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-ICLC, known clinically as **Hiltonol**®, is a synthetic immunostimulant designed to mimic a viral infection, thereby activating the host's innate and adaptive immune systems.[1][2] It is a stabilized form of polyinosinic-polycytidylic acid (Poly I:C), a double-stranded RNA (dsRNA) analog.[3] The stabilization is achieved by complexing the Poly I:C with poly-L-lysine and carboxymethylcellulose.[4] This complex protects the dsRNA core from degradation by RNases present in the body, prolonging its biological activity.[1][4] Poly-ICLC is recognized by the immune system as a pathogen-associated molecular pattern (PAMP), leading to the induction of interferons, cytokines, and chemokines, making it a subject of extensive research for applications in cancer immunotherapy and as a vaccine adjuvant.[2][5]

Structure and Composition

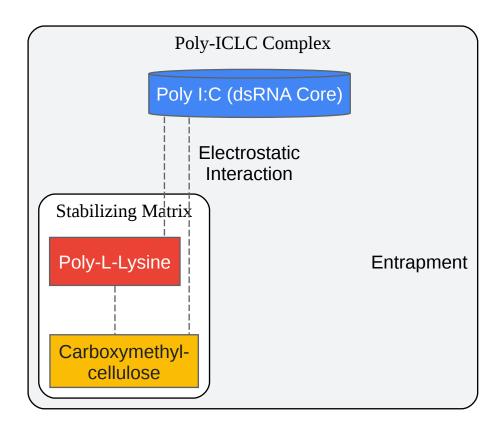
Poly-ICLC is a non-covalent complex of four distinct high-molecular-weight polymers held in a colloidal suspension.[4] The core component is Poly I:C, which consists of a strand of polyinosinic acid annealed to a complementary strand of polycytidylic acid, forming a stable double helix.[6] This dsRNA structure is the active moiety that is recognized by the immune system.

The two additional components are stabilizers:



- Poly-L-lysine (PLL): A polycationic polymer that electrostatically interacts with the negatively charged phosphate backbone of the Poly I:C.
- Carboxymethylcellulose (CMC): A polysaccharide derivative that further entraps and protects the complex.

This formulation results in a new molecular entity that is resistant to hydrolysis by pancreatic RNase and cannot be easily broken down into its original components.[4][7]



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Caption: Conceptual diagram of the Poly-ICLC complex.

Quantitative Data

Precise quantitative ratios and the final molecular weight of the clinical-grade Poly-ICLC (**Hiltonol**®) complex are proprietary and not extensively detailed in publicly available literature. However, data on the core components and physical properties have been reported.



Parameter	Value	Notes
Poly I:C Component Size	1.5 kb - 8 kb	Refers to the high molecular weight Poly I:C used as the active pharmaceutical ingredient.[8]
Melting Temperature (Tm)	~90°C	Indicates a highly stable duplex structure, resistant to thermal denaturation.[7]
Component Monomer MW	879.6 g/mol	This value, computed by PubChem, likely represents a theoretical monomeric repeating unit of the complex, not the final polymeric structure.[9]

Mechanism of Action: Immune Signaling Pathways

Poly-ICLC functions as a viral mimic to activate pattern recognition receptors (PRRs) in immune cells.[2] Its primary targets are the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicases, melanoma differentiation-associated gene 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I).[6][10] The stabilizing components of Poly-ICLC may facilitate endosomal escape, leading to more robust activation of the cytoplasmic MDA-5 and RIG-I pathways compared to Poly I:C alone.[6]

Signaling Cascade:

- TLR3 Pathway: Upon entering the endosome of cells like dendritic cells and macrophages,
 Poly-ICLC binds to TLR3.[11] This engagement recruits the adaptor protein TRIF, which in
 turn activates kinases like TBK1. TBK1 phosphorylates the transcription factor IRF3, leading
 to its dimerization and translocation to the nucleus, where it drives the expression of Type I
 interferons (IFN-α/β).[8]
- MDA-5/RIG-I Pathway: If Poly-ICLC enters the cytoplasm, it is recognized by MDA-5 (which
 prefers longer dsRNA) and RIG-I.[6] This activation also leads to the downstream activation





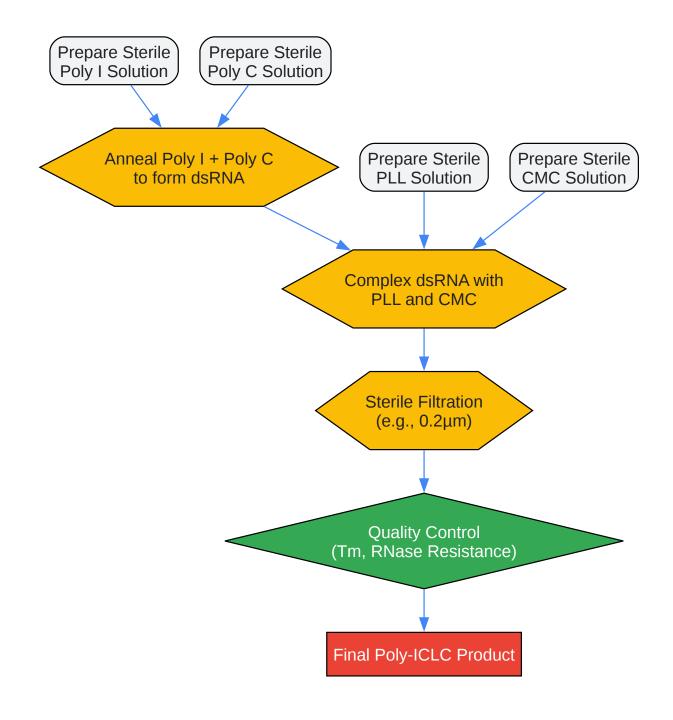


of TBK1 and IRF3, amplifying the Type I IFN response.[8]

• NF-κB Activation: Both TLR3 and RIG-I-like receptor pathways can also lead to the activation of the transcription factor NF-κB, which controls the expression of a wide range of proinflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[8]

The resulting surge of Type I interferons and inflammatory cytokines stimulates a broad immune response, including the activation and maturation of dendritic cells (DCs), enhanced cytotoxicity of natural killer (NK) cells, and the priming of antigen-specific T cells.[2][5]





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- To cite this document: BenchChem. [Poly-ICLC: A Technical Guide to Structure, Composition, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1497393#poly-iclc-structure-and-composition]

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